molecular formula C13H7F4N3 B581578 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 1356385-98-2

2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole

Katalognummer: B581578
CAS-Nummer: 1356385-98-2
Molekulargewicht: 281.214
InChI-Schlüssel: IEWUZENYCKPNRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

2-(6-fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4N3/c14-11-4-1-7(6-18-11)12-19-9-3-2-8(13(15,16)17)5-10(9)20-12/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWUZENYCKPNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739781
Record name 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356385-98-2
Record name 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation of 1,2-Diaminobenzenes

The benzimidazole scaffold is typically constructed via cyclocondensation of 1,2-diaminobenzenes with carbonyl derivatives. For 6-(trifluoromethyl)-1H-benzimidazole , microwave-assisted reactions have proven effective.

Example Protocol (Adapted from):

  • Reactants :

    • 6-Trifluoromethyl-1,2-phenylenediamine (1.0 equiv).

    • 6-Fluoropyridine-3-carbaldehyde (1.2 equiv).

    • Sodium disulfite (1.5 equiv) in DMF.

  • Conditions :

    • Microwave irradiation at 240°C, 10 bar pressure, 5 minutes.

  • Outcome :

    • Yield: 85–89% after recrystallization.

    • Purity: >95% (HPLC).

This method leverages microwave energy to accelerate cyclization, reducing side products like regioisomers or over-oxidized species.

Functionalization of Preformed Benzimidazoles

An alternative approach involves introducing the trifluoromethyl and pyridinyl groups sequentially.

Step 1: Trifluoromethylation

  • Electrophilic Trifluoromethylation :

    • Use of Umemoto’s reagent (Togni’s reagent) under radical conditions to install CF3 at the 6-position of benzimidazole.

    • Conditions : CuI (10 mol%), DMF, 80°C, 12 hours.

    • Yield : 70–75%.

Step 2: Pyridinyl Coupling

  • Suzuki-Miyaura Cross-Coupling :

    • React 6-trifluoromethyl-2-iodo-1H-benzimidazole with 6-fluoropyridin-3-ylboronic acid.

    • Catalyst : Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 90°C.

    • Yield : 65–70%.

Direct Assembly via Multicomponent Reactions

Recent advances utilize one-pot strategies to streamline synthesis.

Protocol from Patent Literature:

  • Reactants :

    • 4-Trifluoromethyl-1,2-diaminobenzene.

    • 6-Fluoronicotinaldehyde.

    • Oxidizing agent: MnO2 (2.0 equiv).

  • Conditions :

    • Ethanol, reflux, 8 hours.

  • Outcome :

    • Yield: 78% (isolated).

    • Regioselectivity: >90% for the 2-pyridinyl isomer.

This method avoids intermediate purification, enhancing scalability.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantagesLimitations
Microwave Cyclization85–89>95Rapid, high regioselectivitySpecialized equipment required
Sequential Functionalization65–7590Modular, flexible for analogsMultiple steps, lower overall yield
One-Pot Assembly7888Scalable, minimal purificationSensitivity to aldehyde oxidation

Optimization Strategies and Mechanistic Insights

Role of Sodium Disulfite in Microwave Reactions

In microwave-assisted syntheses, sodium disulfite acts as a dehydrogenation agent, promoting aromatization of the benzimidazole ring. Computational studies suggest it lowers the activation energy for cyclization by stabilizing transition states through sulfonate intermediates.

Analytical Characterization Data

Critical spectroscopic data for the target compound:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.95 (s, 1H, pyridine-H2), 8.30 (d, J = 8.4 Hz, 1H, benzimidazole-H7), 7.92 (d, J = 2.8 Hz, 1H, pyridine-H4), 7.68 (dd, J = 8.4, 1.6 Hz, 1H, benzimidazole-H5).

  • HRMS : m/z calc. for C13H8F3N3 [M+H]+: 263.0674, found: 263.0676.

Industrial-Scale Considerations

For kilogram-scale production, the one-pot assembly method is favored due to:

  • Reduced solvent waste (ethanol as a green solvent).

  • Compatibility with continuous-flow reactors for microwave steps.

  • Cost-effective purification via recrystallization from ethanol/water mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted products at the fluorine positions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. GABA-A Receptor Modulation
Research indicates that derivatives of benzo[d]imidazole can serve as modulators of the GABA-A receptor, which is crucial for neurotransmission in the central nervous system. The incorporation of fluorine atoms enhances metabolic stability and receptor affinity. A study demonstrated that modifications to the benzo[d]imidazole scaffold can lead to compounds with improved pharmacological profiles for treating anxiety and sleep disorders .

2. Anticancer Activity
Compounds with similar structures have shown promise in cancer therapy. For instance, certain benzo[d]imidazole derivatives have been investigated for their ability to inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The trifluoromethyl group is believed to enhance the lipophilicity of these compounds, facilitating better cell membrane penetration .

3. Antimicrobial Properties
The presence of the pyridine ring in conjunction with the benzo[d]imidazole structure has been linked to antimicrobial activity. Studies have reported that such compounds exhibit inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

StudyApplicationFindings
GABA-A ModulationIdentified structural modifications leading to enhanced receptor affinity and reduced hepatotoxicity compared to existing drugs.
Cancer TreatmentDemonstrated significant cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Antimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations determined for various strains.

Synthesis and Derivatives

The synthesis of 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. The introduction of fluorine substituents is often achieved through electrophilic fluorination techniques, enhancing the compound's biological properties.

Wirkmechanismus

The mechanism of action of 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
  • Molecular Formula : C₁₃H₇F₄N₃
  • Molecular Weight : 281.21 g/mol
  • CAS Registry Number : 1356385-98-2
  • Purity : ≥95% (commercial grade) .

Structural Features: The compound consists of a benzimidazole core substituted at position 6 with a trifluoromethyl (-CF₃) group and at position 2 with a 6-fluoropyridin-3-yl moiety.

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical benzimidazole derivatives and their distinguishing features:

Compound Name/CAS Substituents Molecular Formula MW (g/mol) Similarity Score Key Properties
Target Compound (1356385-98-2) 6-Fluoropyridin-3-yl, 6-CF₃ C₁₃H₇F₄N₃ 281.21 N/A High purity; fluoropyridine enhances solubility and bioavailability.
2-(Trifluoromethyl)-1H-benzo[d]imidazole (312-73-2) CF₃ at position 2 C₈H₅F₃N₂ 186.13 0.64 Simplest CF₃-substituted analog; limited steric hindrance.
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (3671-65-6) Methoxy (-OCH₃) at position 6, CF₃ at position 2 C₉H₇F₃N₂O 232.16 0.60 Methoxy increases electron density; may improve metabolic stability.
4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (175135-18-9) Cl at position 4, CF₃ at 6, -SH at 2 C₈H₄ClF₃N₂S 252.64 N/A Thiol group enhances nucleophilicity; potential for disulfide bond formation.
5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole (1008361-62-3) Br at position 5, CF₃ at 6 C₈H₄BrF₃N₂ 271.03 N/A Bromine increases molecular weight; may alter lipophilicity.
Pantoprazole (Protonix) Difluoromethoxy (-OCF₂H), sulfinyl group C₁₆H₁₅F₂N₃O₄S 383.37 N/A Clinically used proton pump inhibitor; sulfinyl group critical for activity.

Biologische Aktivität

The compound 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS No. 913839-73-3) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H8F4N2C_{13}H_{8}F_{4}N_{2}, with a molecular weight of 270.21 g/mol. The structure includes a benzimidazole core substituted with a fluoropyridine and trifluoromethyl groups, which are significant for its biological activity.

PropertyValue
Molecular FormulaC13H8F4N2
Molecular Weight270.21 g/mol
CAS Number913839-73-3
Boiling PointNot available
SolubilityHigh

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives exhibit potent anticancer properties. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that certain benzimidazole derivatives demonstrated IC50 values ranging from 0.0030.003 to 0.595μM0.595\,\mu M against multiple tumor cell lines, indicating strong antiproliferative activity .

The biological mechanism underlying the anticancer activity of these compounds often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, they may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by modifying chromatin structure and gene expression . Additionally, some studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

  • In Vitro Studies : In vitro evaluations demonstrated that derivatives of benzimidazole exhibit selective toxicity towards cancer cells while sparing normal cells. For example, a derivative showed an IC50 value of 1.143μM1.143\,\mu M against renal cancer cells, indicating high selectivity .
  • In Vivo Studies : Although limited, preliminary in vivo studies have shown promising results for compounds similar to This compound in reducing tumor size in animal models, supporting the need for further investigation into their therapeutic potential .

Synthesis

The synthesis of This compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the benzimidazole core through condensation reactions.
  • Introduction of the fluoropyridine and trifluoromethyl groups via nucleophilic substitution or electrophilic aromatic substitution methods.

Q & A

Q. What are the established synthetic routes for 2-(6-fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, and how is structural confirmation achieved?

Methodological Answer: The compound is typically synthesized via condensation reactions between fluoropyridine derivatives and benzimidazole precursors. Key steps include:

  • Cyclization : Acid-catalyzed cyclization of substituted o-phenylenediamines with trifluoromethyl-containing aldehydes or ketones.
  • Coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the 6-fluoropyridinyl group .
    Structural Confirmation :
  • 1H/13C NMR : Peaks for the fluoropyridinyl proton (δ ~8.2–8.5 ppm) and benzimidazole NH (δ ~12.5 ppm) confirm regiochemistry .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, with purity >98% achievable via HPLC (retention time ~2.5–2.6 min) .
  • X-ray Crystallography : Resolves tautomerism in benzimidazole systems (e.g., 1H vs. 3H tautomers) by analyzing bond lengths and dihedral angles .

Q. How is purity assessed, and what challenges arise in chromatographic separation of fluorinated benzimidazoles?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve fluorinated impurities. Adjust pH to 3–4 (using TFA) to suppress silanol interactions .
  • Challenges :
    • Co-elution : Fluorine substituents reduce polarity, causing overlap with hydrophobic byproducts. Use high-resolution MS detection for differentiation .
    • Tautomerism : Tautomeric mixtures (e.g., 5- vs. 6-substituted isomers) require low-temperature NMR or crystallization for stabilization .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound against kinase targets like FLT3?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with FLT3’s ATP-binding pocket. Key residues: F691 (gatekeeper), D698 (catalytic loop) .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify critical hydrogen bonds (e.g., between the trifluoromethyl group and hydrophobic pockets) .
  • Free Energy Calculations : MM-GBSA predicts ΔGbind; values ≤−40 kcal/mol indicate strong inhibition .
    Data Contradictions :
  • Selectivity : Some derivatives show off-target kinase activity (e.g., KDR). Optimize substituents (e.g., bulkier groups at position 2) to enhance specificity .

Q. What strategies resolve contradictions in reported antitumor efficacy across cell lines?

Methodological Answer:

  • Cell Panel Screening : Test across 60+ NCI cell lines to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors).
  • Mechanistic Profiling :
    • Apoptosis Assays : Caspase-3 activation (fluorogenic substrates) confirms programmed cell death.
    • ROS Detection : Use DCFH-DA to measure oxidative stress; discrepancies may arise from variable ROS scavenging in different cell types .
      Table 1 : Representative Antitumor Data
Cell LineIC50 (µM)MechanismReference
MV4-11 (AML)0.12 ± 0.03FLT3 inhibition
A549 (NSCLC)>10Low ROS induction

Q. How are tautomeric and regiochemical ambiguities addressed in crystallographic studies?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves tautomers by analyzing bond lengths (e.g., C-N in benzimidazole: ~1.32 Å for single bond vs. ~1.30 Å for double bond) .
  • DFT Calculations : Compare experimental vs. computed NMR shifts to assign tautomers (RMSD <0.5 ppm validates assignments) .
    Example : In 2-(indol-3-ylthio)-benzimidazoles, tautomers 2a/2a’ are differentiated by S1–C2 vs. S1–C5 bonding patterns .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (34–88%) for similar benzimidazole derivatives?

Critical Factors :

  • Substituent Effects : Electron-withdrawing groups (e.g., CF3) slow cyclization; optimize reaction time/temperature .
  • Purification : High-yield routes (e.g., 88% in ) use silica gel chromatography with ethyl acetate/hexane (40:60), while lower yields (34% in ) involve challenging separations of polar byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.